N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14603087
InChI: InChI=1S/C20H14BrFN4OS2/c21-13-3-7-15(8-4-13)23-18(27)12-29-20-25-24-19(17-2-1-11-28-17)26(20)16-9-5-14(22)6-10-16/h1-11H,12H2,(H,23,27)
SMILES:
Molecular Formula: C20H14BrFN4OS2
Molecular Weight: 489.4 g/mol

N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC14603087

Molecular Formula: C20H14BrFN4OS2

Molecular Weight: 489.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C20H14BrFN4OS2
Molecular Weight 489.4 g/mol
IUPAC Name N-(4-bromophenyl)-2-[[4-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H14BrFN4OS2/c21-13-3-7-15(8-4-13)23-18(27)12-29-20-25-24-19(17-2-1-11-28-17)26(20)16-9-5-14(22)6-10-16/h1-11H,12H2,(H,23,27)
Standard InChI Key UBUFFLPYDQLJRL-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Br

Introduction

Synthesis

The synthesis of compounds similar to N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:

  • Formation of the Triazole Ring: This often involves cyclization reactions using hydrazine derivatives and appropriate reagents .

  • S-Alkylation or Arylation: To introduce the sulfanyl group, reactions in alkaline media with appropriate alkylating agents are used .

  • Acetamide Formation: Involves the reaction of an amine with acetic anhydride or acetyl chloride.

Potential Biological Activities

Triazole derivatives are known for their diverse biological activities, including:

  • Antifungal Properties: Many triazoles exhibit potent antifungal effects, making them candidates for agricultural and medical applications .

  • Anticancer Properties: Some triazoles have shown activity against cancer cell lines, although specific mechanisms may vary.

  • Actoprotective Effects: Certain triazoles have been studied for their ability to reduce fatigue and enhance physical performance .

Characterization Techniques

Characterization of such compounds typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and confirm the presence of specific functional groups .

  • Mass Spectrometry (MS): Essential for verifying the molecular weight and fragmentation patterns .

  • Infrared (IR) Spectroscopy: Helps identify functional groups based on their vibrational frequencies .

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